12-Aminododecylphosphonic acid
Description
Properties
CAS No. |
721457-30-3 |
|---|---|
Molecular Formula |
C12H28NO3P |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
12-aminododecylphosphonic acid |
InChI |
InChI=1S/C12H28NO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H2,14,15,16) |
InChI Key |
XZSWZJDPRIFVNC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the use of protective groups to ensure the selective introduction of functional groups .
Industrial Production Methods: In industrial settings, 12-Aminododecylphosphonic acid is produced by dissolving the compound in ethanol to form a solution. This solution is then used to create protective films on metal surfaces . The compound is available in high purity forms, such as the hydrochloride salt, which is used in various applications .
Chemical Reactions Analysis
Types of Reactions: 12-Aminododecylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The amino group can participate in substitution reactions to form imine ligations with carbonyl functions such as aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like aldehydes or ketones under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications depending on the desired properties .
Scientific Research Applications
12-Aminododecylphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to form imine ligations with carbonyl functions.
Biology: Investigated for its potential use in biological systems due to its ability to form stable bonds with various biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Widely used as a corrosion inhibitor and adhesion promoter in the protection of metals, particularly bronze
Mechanism of Action
The mechanism by which 12-Aminododecylphosphonic acid exerts its effects involves the formation of a protective film on metal surfaces. This film acts as a barrier, preventing the penetration of corrosive agents and enhancing the adhesion of coatings . The amino group in the compound plays a crucial role in forming stable bonds with metal surfaces, thereby improving the overall protective properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphonic acids with dodecyl chains but differing terminal groups exhibit distinct chemical properties and applications. Key compounds include:
Table 1: Comparative Analysis of 12-Aminododecylphosphonic Acid and Analogues
Key Research Findings
SAM Stability and Functionality: 12-APA forms robust SAMs on Nitinol (NiTi) nanoparticles, outperforming octadecylphosphonic acid in stability under humidity and solvent rinsing . Its amine group allows covalent attachment of biomolecules (e.g., bovine serum albumin) . Fluorinated analogues (e.g., 12-pentafluorophenoxydodecylphosphonic acid) increase the work function of ZnO nanoparticles by 0.5 eV, critical for inverted solar cells .
Thermal and Chemical Properties: 12-APA’s hydrochloride salt has a melting point of 130–132°C , while non-ionic derivatives (e.g., 1-dodecylphosphonic acid) exhibit lower hydrophilicity and higher thermal stability . Thiol-containing MDPA shows superior corrosion resistance in electronic materials compared to amine or alkyl variants .
Synthetic Accessibility :
- 12-APA is commercially available in high purity (95%) , whereas azido and bromo derivatives often require custom synthesis , limiting scalability.
Application-Specific Advantages
- Biomedical : 12-APA’s amine facilitates biofunctionalization, making it ideal for drug delivery and biosensors .
- Electronics : Fluorinated and thiolated variants dominate in electronic applications due to enhanced conductivity and durability .
- Catalysis : Long-chain alkylphosphonic acids (e.g., 1-dodecylphosphonic acid) serve as supports for heteropoly acid catalysts, leveraging hydrophobicity for reactant partitioning .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 12-aminododecylphosphonic acid and ensuring purity?
- Methodological Answer : Synthesis typically involves coupling a dodecyl chain with phosphonic acid groups, followed by amination. Purification often employs recrystallization or column chromatography. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and high-performance liquid chromatography (HPLC) to detect impurities. For phosphonic acid derivatives, elemental analysis (C, H, N, P) is critical to validate stoichiometric ratios .
Q. Which characterization techniques are essential for analyzing self-assembled monolayers (SAMs) of this compound on metal oxides?
- Methodological Answer : Key techniques include:
- Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) : Confirms covalent bonding between phosphonic acid headgroups and metal oxide surfaces (e.g., Nitinol or ZnO) .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies elemental composition and oxidation states, verifying monolayer integrity .
- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) : Maps surface morphology and elemental distribution .
- Zeta Potential Analysis : Determines the isoelectric point of modified surfaces to assess colloidal stability .
Q. What are the primary research applications of this compound in nanotechnology and materials science?
- Methodological Answer : This compound is widely used to:
- Modify metal oxide nanoparticles (e.g., Nitinol, ZnO) for enhanced thermal/electrical conductivity in "smart" nanofluids .
- Functionalize corundum particles for affinity extraction of biomolecules (e.g., BSA) via glutaraldehyde or polyglycerol crosslinkers .
- Tune work functions in photovoltaic devices by forming dipolar SAMs on semiconductor surfaces .
Advanced Research Questions
Q. How do variations in pH and temperature during SAM formation affect the structural integrity of this compound films on Nitinol surfaces?
- Methodological Answer :
- pH : Below the isoelectric point (pI ~5–6 for Nitinol), protonated amine groups reduce SAM stability. Optimal adsorption occurs near neutral pH (7–8), where deprotonated phosphonic acid groups bind strongly to metal oxides .
- Temperature : Elevated temperatures (50–70°C) accelerate SAM formation but may induce defects. Controlled heating (e.g., 24–48 hours at 40°C) balances kinetics and monolayer order, validated via cyclic voltammetry to assess electrochemical passivation .
Q. What strategies can mitigate conflicting data regarding the thermal stability of phosphonic acid-modified nanoparticles in different solvent environments?
- Methodological Answer :
- Solvent Screening : Compare stability in polar (water, ethanol) vs. nonpolar (toluene) solvents using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Accelerated Aging Studies : Expose SAMs to humidity (85% RH) and elevated temperatures (60°C) for 1–4 weeks, monitoring via ³¹P solid-state NMR to detect hydrolysis or desorption .
Q. In crosslinking this compound with biomolecules, how can researchers optimize conjugation efficiency while maintaining protein functionality?
- Methodological Answer :
- Crosslinker Selection : Glutaraldehyde provides strong covalent bonds but may denature proteins; oxidized polyglycerol offers biocompatibility but lower stability. Compare using SDS-PAGE and circular dichroism (CD) spectroscopy to assess protein structural integrity post-conjugation .
- Reaction Stoichiometry : Optimize molar ratios (e.g., 1:10 protein:crosslinker) via UV-Vis spectroscopy (e.g., Bradford assay) to quantify unreacted amines and minimize aggregation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported SAM thickness values for this compound on ZnO versus Nitinol?
- Methodological Answer :
- Surface Roughness : Use atomic force microscopy (AFM) to measure substrate topography, as rough surfaces yield inconsistent ellipsometry-derived thickness values .
- Binding Mode : Phosphonic acids may adopt bidentate (ZnO) vs. tridentate (Nitinol) configurations. Compare XPS O 1s spectra to differentiate binding geometries and correlate with thickness variations .
Experimental Design Considerations
Q. What controls are critical when evaluating the electrochemical performance of this compound-modified electrodes?
- Methodological Answer :
- Baseline Controls : Include unmodified electrodes and those treated with alkylphosphonic acids lacking amine groups (e.g., octadecylphosphonic acid) to isolate the amine’s redox activity .
- Replicate Experiments : Perform triplicate cyclic voltammetry runs in inert atmospheres (N₂/Ar) to minimize oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
